3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding highly functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method suggests potential for industrial application, provided that reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: It exhibits potential as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct structural features.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.
Uniqueness
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development.
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H19N5O2S2/c1-28(25,26)23-10-8-14(9-11-23)17-20-21-19-24(17)22-18(27-19)16-7-6-13-4-2-3-5-15(13)12-16/h2-7,12,14H,8-11H2,1H3 |
InChI Key |
ILBIPOHDKUUJCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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